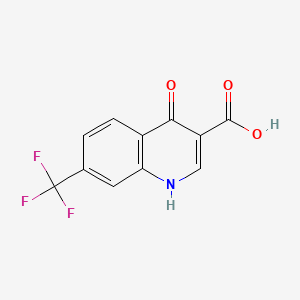

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRIVPOTERXIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966092 |

Source

|

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51776-97-7, 574-92-5 |

Source

|

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The methodologies, mechanistic insights, and experimental protocols detailed herein are curated for researchers, medicinal chemists, and professionals in drug development.

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core, substituted with a trifluoromethyl group, imparts unique physicochemical properties that are highly desirable in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. This guide will focus on the most prevalent and efficient synthetic route, the Gould-Jacobs reaction, providing a detailed exploration of its mechanism and practical execution.

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2][3] The reaction sequence typically involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis.[1][3][4]

The overall transformation for the synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid via the Gould-Jacobs reaction can be summarized in two primary stages:

-

Formation of the Ethyl Ester Intermediate: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[5]

-

Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is hydrolyzed under basic conditions to afford the final product, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[6]

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-established mechanism.[1][3] The initial step is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, with subsequent elimination of ethanol to form an anilinomethylenemalonate intermediate.[1][3] This is followed by a thermally induced 6-electron cyclization, which is an intramolecular electrophilic aromatic substitution, to form the quinoline ring system.[1][3] The resulting product exists predominantly in the 4-oxo tautomeric form.[1][3]

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This procedure details the initial condensation and cyclization steps to form the ethyl ester intermediate.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or another high-boiling solvent)

-

Hexane

Procedure:

-

In a reaction vessel, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).[5]

-

Heat the mixture to approximately 125 °C for 1 hour.[5] This initial heating drives the condensation reaction to form the anilinomethylenemalonate intermediate.

-

Add a high-boiling solvent, such as Dowtherm A, to the reaction mixture.

-

Increase the temperature to around 255 °C and maintain for 2.5 hours to facilitate the thermal cyclization.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with hexane to precipitate the product.

-

Filter the precipitate and wash with hexane to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a solid.[5]

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(Trifluoromethyl)aniline | 161.12 | 10.0 g | 62.1 mmol |

| Diethyl ethoxymethylenemalonate | 216.23 | 12.6 mL | 62.0 mmol |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 285.22 | 16.51 g | 57.9 mmol (93% yield) |

Table 1: Representative quantities and yield for the synthesis of the ethyl ester intermediate.[5]

Part 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

This section outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate from the previous step in a 10% aqueous solution of sodium hydroxide.[6]

-

Heat the mixture to reflux until a clear solution is obtained, indicating the completion of the hydrolysis.[6]

-

Cool the resulting solution to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.[6]

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[6]

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a robust and widely used method, other named reactions for quinoline synthesis exist, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[7][8] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. For instance, the Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters.[7][9] However, for the specific substitution pattern of the target molecule, the Gould-Jacobs approach remains highly efficient.

Conclusion

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is reliably achieved through the Gould-Jacobs reaction. This in-depth guide has provided the essential theoretical background, mechanistic understanding, and practical experimental protocols for the successful synthesis of this important pharmaceutical intermediate. By carefully controlling reaction parameters such as temperature and time, researchers can obtain high yields of the desired product. The versatility of the quinoline scaffold ensures that this synthetic pathway will continue to be of great interest to the scientific community.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

ACS Publications. Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Molbase. Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. [Link]

-

NIH. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. [Link]

-

Wikipedia. Diethyl phenylmalonate. [Link]

-

PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

MySkinRecipes. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]

-

Shree Ganesh Remedies. 2-Methyl-3-(trifluoromethyl)aniline. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

PrepChem.com. Synthesis of 2,7-bis-(trifluoromethyl)-4-hydroxy-3-quinoline-carboxylic acid. [Link]

-

Haz-Map. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]

-

PrepChem.com. Synthesis of diethyl methylmalonate. [Link]

-

ResearchGate. Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted... [Link]

-

Rev. Chim. (Bucharest). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

Beilstein Journals. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [iipseries.org]

- 3. wikiwand.com [wikiwand.com]

- 4. youtube.com [youtube.com]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Introduction: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1][2] Its rigid quinoline scaffold, combined with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid and hydroxyl functionalities, imparts a unique set of physicochemical characteristics. These properties are critical determinants of the molecule's behavior in biological systems—governing its absorption, distribution, metabolism, and excretion (ADME) profile—and its utility in chemical synthesis. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques, to support researchers and drug development professionals in leveraging this versatile molecule.

Molecular Identity and Structural Features

The compound is systematically named 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[3] It belongs to the quinoline class of nitrogen-containing heterocycles.[3] The structure is characterized by a quinoline core substituted at the 3-position with a carboxylic acid, at the 4-position with a hydroxyl group, and at the 7-position with a trifluoromethyl group. This substitution pattern creates a molecule with both hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (carbonyl, quinoline nitrogen) sites, alongside a lipophilic region (trifluoromethyl-substituted benzene ring).

The presence of the 4-hydroxyl group allows for keto-enol tautomerism, where it can exist in equilibrium with its 4-oxo form, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.[3] This tautomerism is a critical factor influencing its electronic properties, aromaticity, and interaction with biological targets.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 574-92-5 | [1] |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1][3] |

| Molecular Weight | 257.17 g/mol | [1] |

| IUPAC Name | 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | [3] |

| Synonyms | 3-Carboxy-4-hydroxy-7-trifluoromethylquinoline | [2] |

| InChIKey | BIRIVPOTERXIOW-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)c1cnc2cc(ccc2c1O)C(F)(F)F | |

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both chemical and biological environments. The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar trifluoromethyl-substituted aromatic ring defines its characteristics.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Insights |

|---|---|---|

| Appearance | Off-white to beige crystalline powder | [2][3][4] Typical for purified organic acids. The color may indicate minor impurities. |

| Melting Point | 259-260 °C (with decomposition) | [1][2] The high melting point suggests a stable crystalline lattice with strong intermolecular forces, likely hydrogen bonding. Decomposition at this temperature is common for complex carboxylic acids. |

| pKa (Predicted) | 0.52 ± 0.30 | [2][5] This predicted value suggests the compound is a strong acid. The electron-withdrawing trifluoromethyl group and the quinoline nitrogen are expected to significantly acidify both the carboxylic acid and, to a lesser extent, the 4-hydroxyl proton. Experimental verification is crucial. |

| Solubility | No experimental data available | The molecule possesses both polar groups (promoting aqueous solubility) and a fluorinated aromatic system (promoting lipid solubility). It is expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |

| Storage | Room temperature, sealed in dry conditions |[1][2] Indicates good chemical stability under standard laboratory conditions. The requirement for a dry environment is to prevent hydration. |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for compound identification and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]

-

C=O Stretch (Carbonyl): An intense, sharp absorption band is expected between 1690-1760 cm⁻¹. Conjugation with the quinoline ring system will likely place this peak towards the lower end of the range, around 1710 cm⁻¹.[6]

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.[7]

-

C-F Stretches (Trifluoromethyl): Strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, which are highly characteristic of the C-F bonds in the -CF₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, typically >12 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and temperature-dependent.

-

Aromatic Protons: Signals corresponding to the protons on the quinoline ring. The proton at the 2-position would likely appear as a singlet downfield. The protons at the 5, 6, and 8-positions would form a more complex splitting pattern, influenced by the electron-withdrawing -CF₃ group.

Mass Spectrometry (MS)

In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to its molecular weight.

-

Electrospray Ionization (ESI-): In negative ion mode, the dominant peak would be the deprotonated molecule [M-H]⁻ at m/z 256.02.

-

ESI+: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 258.04 would be observed.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail methodologies for determining key physicochemical parameters.

Protocol: Melting Point Determination

Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp melting range is indicative of high purity. For this compound, strong intermolecular hydrogen bonds are expected to result in a high melting point.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at 50°C for 4 hours. Grind the dry sample into a fine, uniform powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

-

Allow the apparatus to cool by at least 20°C.

-

Using a fresh sample, set a slow heating ramp (1-2°C/min) starting from approximately 15°C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range. Note any decomposition (charring).

Caption: Workflow for melting point determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It establishes equilibrium between the solid-state compound and a saturated aqueous solution. This equilibrium is governed by the energy required to break the crystal lattice versus the energy gained from solvating the molecule.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap glass vial. The excess solid is critical to ensure equilibrium is reached with the solid phase.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility.

Caption: Shake-flask method for solubility determination.

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. For an acidic compound, the pKa corresponds to the pH at which the compound is 50% ionized and 50% neutral. This inflection point in the titration curve reveals the acid dissociation constant.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., water with a small amount of methanol or DMSO to aid initial dissolution). Record the exact concentration.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and use a magnetic stirrer for continuous mixing.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

-

The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Caption: Workflow for pKa determination by titration.

Synthesis and Reactivity Overview

Understanding the synthesis of the compound provides context for potential impurities and handling considerations. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is typically prepared via the hydrolysis of its corresponding ethyl ester.[2] The ester, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is synthesized through a thermal cyclization reaction involving 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.[8]

The primary reactivity stems from the carboxylic acid group, which can undergo esterification, amidation, or reduction. It is a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.[1][2]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[3]

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Avoid contact with skin.

-

Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[10]

-

-

General Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Conclusion

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a compound defined by its structural duality: a polar, ionizable head and a lipophilic, fluorinated tail. Its high melting point and predicted strong acidity are direct consequences of its molecular architecture. This guide has outlined the key physicochemical properties, provided robust, validated protocols for their experimental determination, and summarized the essential safety information. A thorough understanding and accurate measurement of these parameters are indispensable for any scientist aiming to utilize this compound in drug discovery, chemical synthesis, or materials science applications.

References

- MySkinRecipes. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

- Sigma-Aldrich. 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid technical grade, 85%.

- PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459.

- ChemicalBook. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)

- Fluorochem.

- Guidechem. Cas 574-92-5, 4-HYDROXY-7-TRIFLUOROMETHYL-3-QUINOLINECARBOXYLIC ACID.

- Haz-Map. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents.

- ChemicalBook. 4-HYDROXY-7-TRIFLUOROMETHYL-3-QUINOLINECARBOXYLIC ACID CAS#: 574-92-5.

- Thermo Fisher Scientific.

- Capot Chemical. MSDS of 2-(Trifluoromethyl)quinoline.

- Michigan State University. Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 4-HYDROXY-7-TRIFLUOROMETHYL-3-QUINOLINECARBOXYLIC ACID CAS#: 574-92-5 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry. Based on its structural analogy to the endogenous neuromodulator kynurenic acid and extensive structure-activity relationship (SAR) studies of related quinoline derivatives, the primary mode of action is hypothesized to be the modulation of ionotropic glutamate receptors. This document will delve into the inferred molecular targets, the potential impact on glutamatergic signaling pathways, and detailed experimental protocols for validating these hypotheses. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics targeting excitatory neurotransmission.

Introduction: The Quinoline-3-Carboxylic Acid Scaffold and its Neuroactive Potential

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to kynurenic acid, a tryptophan metabolite, has long suggested a potential for interaction with excitatory amino acid receptors. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with its distinct trifluoromethyl substitution, represents a key analog for exploring the nuances of this interaction and for the potential development of novel neuroprotective or neuromodulatory agents.[1][2][3] While direct experimental data on this specific molecule is limited, a robust body of literature on related compounds allows for a well-supported hypothesis regarding its mechanism of action.

Inferred Mechanism of Action: Antagonism of Ionotropic Glutamate Receptors

The principal hypothesis for the mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is its function as an antagonist at ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. This inference is drawn from its close structural similarity to kynurenic acid, a well-characterized broad-spectrum antagonist of these receptors.[1][3][4]

Molecular Target: The Glycine Co-agonist Site of the NMDA Receptor

Kynurenic acid is a known competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for receptor activation. By competing with glycine, kynurenic acid and its analogs can allosterically inhibit NMDA receptor function, preventing the ion channel opening and subsequent Ca2+ influx.

The 4-hydroxy-3-carboxylic acid moiety of the quinoline scaffold is crucial for this interaction, mimicking the binding pharmacophore of glycine site antagonists. The trifluoromethyl group at the 7-position is predicted to enhance binding affinity and/or selectivity due to its strong electron-withdrawing nature and potential for forming favorable interactions within the binding pocket.

Modulation of AMPA and Kainate Receptors

Kynurenic acid also exhibits antagonistic effects at AMPA and kainate receptors, albeit typically at higher concentrations than those required for NMDA receptor antagonism.[2] Interestingly, some studies have shown a dualistic role for kynurenic acid at AMPA receptors, acting as a positive allosteric modulator at low concentrations and a competitive antagonist at higher concentrations.[2] It is plausible that 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid shares this broader activity profile, potentially influencing fast excitatory synaptic transmission mediated by these receptors.

Signaling Pathway Modulation

By antagonizing ionotropic glutamate receptors, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid would primarily impact signaling pathways associated with excitatory neurotransmission and synaptic plasticity. The key downstream consequences of this antagonism are expected to include:

-

Reduction of intracellular Ca2+ influx: Primarily through the inhibition of NMDA receptors, leading to decreased activation of calcium-dependent enzymes such as calmodulin-dependent protein kinase II (CaMKII) and calcineurin.

-

Modulation of synaptic plasticity: By attenuating the signaling cascades involved in long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory.

-

Neuroprotective effects: In conditions of excitotoxicity, where excessive glutamate receptor activation leads to neuronal damage, antagonism by this compound could be protective.

Diagram of the Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action.

Experimental Validation: Protocols and Methodologies

To empirically validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a framework for characterizing the interaction of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with ionotropic glutamate receptors.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

To determine the binding affinity (Ki) of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid for the glycine binding site of the NMDA receptor, as well as for AMPA and kainate receptors.

-

Test Compound: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

-

Radioligands:

-

[³H]CGP 39653 (for the glutamate site of the NMDA receptor)

-

[³H]MDL 105,519 (for the glycine site of the NMDA receptor)

-

[³H]AMPA (for the AMPA receptor)

-

[³H]Kainate (for the kainate receptor)

-

-

Membrane Preparations: Synaptosomal membranes prepared from rat cortical tissue.

-

Buffers and Reagents: Tris-HCl buffer, appropriate salts, and scintillation cocktail.

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

Electrophysiological Recordings

Electrophysiology provides a functional measure of receptor activity by recording the ion flow through the receptor channel in response to agonist application.

To determine the functional effect (antagonism or modulation) of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid on NMDA, AMPA, and kainate receptor-mediated currents in neurons.

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific glutamate receptor subtypes (e.g., HEK293 cells).

-

Electrophysiology Rig: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition system.

-

Solutions: Extracellular and intracellular recording solutions, agonists (glutamate, NMDA, AMPA, kainate), and co-agonists (glycine).

-

Cell Preparation: Plate neurons or transfected cells on coverslips for recording.

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal) and then rupture the membrane to achieve the whole-cell configuration.

-

Agonist Application: Apply a known concentration of the appropriate agonist (and co-agonist for NMDA receptors) to elicit an inward current.

-

Test Compound Application: Co-apply or pre-apply 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid at various concentrations with the agonist.

-

Data Acquisition: Record the changes in the agonist-evoked current in the presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the currents and construct a concentration-response curve for the inhibitory effect of the test compound to determine its IC50.

Structure-Activity Relationship (SAR) Insights

The predicted activity of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is further supported by SAR studies of related quinoline derivatives.

| Moiety | Position | Contribution to Activity |

| 4-Hydroxy group | 4 | Essential for interaction with the glycine binding site of the NMDA receptor.[5] |

| 3-Carboxylic acid | 3 | Crucial for mimicking the carboxylate of glycine and forming key electrostatic interactions.[5] |

| 7-Trifluoromethyl group | 7 | Likely enhances potency and/or selectivity through electronic and steric effects within the binding pocket. May also improve pharmacokinetic properties such as brain penetration. |

Conclusion and Future Directions

While direct experimental evidence is pending, the structural analogy to kynurenic acid and the wealth of SAR data for related compounds provide a strong rationale for the proposed mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid as a modulator of ionotropic glutamate receptors. The experimental protocols detailed in this guide offer a clear path to empirically validate this hypothesis and to precisely characterize its pharmacological profile.

Future research should focus on:

-

Quantitative determination of binding affinities and functional potencies at all major ionotropic glutamate receptor subtypes.

-

Assessment of its in vivo efficacy in animal models of neurological disorders where glutamatergic dysfunction is implicated, such as epilepsy, ischemic stroke, and neurodegenerative diseases.

-

Evaluation of its pharmacokinetic properties , including blood-brain barrier permeability, to determine its potential as a central nervous system therapeutic.

This in-depth guide serves as a critical starting point for researchers aiming to unlock the full therapeutic potential of this promising compound.

References

-

The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. (URL: [Link])

-

Structures of quinoline derivatives for studying mGluR1 (a) and radiosynthetic scheme of [ 18 F]cEFQ and [ 18 F]tEFQ (b). (URL: [Link])

-

The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors. (URL: [Link])

-

Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (URL: [Link])

-

Kynurenic acid has a dual action on AMPA receptor responses. (URL: [Link])

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (URL: [Link])

-

Kynurenic acid and its analogues. (URL: [Link])

-

4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpas.com [jmpas.com]

- 4. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. While direct and extensive biological screening data for this specific molecule remains limited in publicly accessible literature, its structural motifs are present in a vast array of biologically active compounds. This guide will, therefore, focus on a detailed analysis of the structure-activity relationships (SAR) of the quinoline-3-carboxylic acid scaffold and the influence of the 4-hydroxy and 7-trifluoromethyl substituents. By examining the biological profiles of closely related analogs, we can infer the probable therapeutic potential of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of quinoline derivatives as novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. Among the numerous quinoline derivatives, those bearing a carboxylic acid at the 3-position have garnered significant attention for their therapeutic potential.

The Core Moiety: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Chemical Structure:

Figure 1: Key properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

Inferred Biological Activities Based on Structure-Activity Relationships (SAR)

The biological potential of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid can be extrapolated from the known activities of structurally similar compounds.

Anticancer Potential

Quinolone-3-carboxamide derivatives have been investigated as potential anticancer agents.[7] Specifically, N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of the mutant H1047R phosphoinositide-3-kinase (PI3Kα), a key enzyme in cancer cell growth and survival.[1] The 4-hydroxy group is a common feature in these active compounds.

Furthermore, quinoline derivatives are being explored as inhibitors of other kinases involved in cancer progression, such as c-Met.[8][9] The trifluoromethyl group, in particular, is a common substituent in modern drug design as it can enhance properties like metabolic stability and membrane permeability.[10] Given these precedents, it is plausible that 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid could serve as a scaffold for the development of novel kinase inhibitors for cancer therapy.

Antimicrobial Activity

The quinolone scaffold is the backbone of a major class of antibiotics. The 4-quinolone-3-carboxylic acid moiety is a well-established pharmacophore for antibacterial agents.[11] Structure-activity relationship studies have shown that substituents at various positions on the quinoline ring significantly impact the antibacterial spectrum and potency.[12] While the specific antibacterial profile of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is not documented, its core structure is highly suggestive of potential antimicrobial properties.

Anti-inflammatory Properties

Quinoline derivatives have been reported to possess significant anti-inflammatory activity.[13] For instance, certain 4-substituted-7-trifluoromethylquinoline derivatives have shown anti-inflammatory and analgesic properties with a good safety profile. The mechanism of action for the anti-inflammatory effects of some quinoline derivatives involves the inhibition of cyclooxygenase (COX) enzymes.

Potential Molecular Targets

Based on the activities of related compounds, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid could potentially interact with several biological targets.

Protein Kinases

The quinoline scaffold is a common feature in many kinase inhibitors. As mentioned, PI3Kα and c-Met are potential targets.[1][8][9] The general structure of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid makes it a candidate for screening against a panel of protein kinases to identify specific inhibitory activities.

Figure 2: Potential kinase inhibitory pathways.

Dihydroorotate Dehydrogenase (DHODH)

Derivatives of 4-quinoline carboxylic acid have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Inhibition of DHODH has therapeutic potential in cancer and autoimmune diseases.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a series of in vitro and in vivo assays would be required. The following are representative protocols based on methodologies used for similar quinoline derivatives.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Figure 3: Workflow for MTT-based cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Methodology: Broth Microdilution Method

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) from a recognized culture collection.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effect of the compound in an animal model.

Methodology: Carrageenan-Induced Rat Paw Edema

-

Animals: Use male Wistar rats weighing 150-200g.

-

Compound Administration: Administer 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a molecule of significant interest due to its privileged quinoline scaffold and key structural modifications known to impart diverse biological activities. While direct experimental evidence of its bioactivity is sparse in the current literature, a comprehensive analysis of structure-activity relationships of related compounds strongly suggests its potential as a lead structure for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic biological evaluation of this compound through a battery of in vitro and in vivo assays to elucidate its specific pharmacological profile. Identifying its primary molecular targets will be crucial for understanding its mechanism of action and for guiding further optimization efforts. The synthesis and screening of a library of derivatives based on this core structure could also lead to the discovery of potent and selective therapeutic candidates.

References

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

-

PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

-

ACS Publications. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-HYDROXY-7-TRIFLUOROMETHYL-3-QUINOLINECARBOXYLIC ACID. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Retrieved from [Link]

-

PubMed. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Retrieved from [Link]

-

PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

PubMed. (2016). Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. Retrieved from [Link]

-

PubMed. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Retrieved from [Link]

Sources

- 1. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 391-02-6 Cas No. | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 4. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [myskinrecipes.com]

- 5. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 51776-97-7): A Privileged Scaffold in Modern Drug Discovery

Introduction: The Quinoline Core and the Rise of a Versatile Building Block

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug development. The quinoline ring system is a quintessential example of such a scaffold, present in numerous natural products and synthetic drugs. This guide focuses on a particularly influential derivative: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid , registered under CAS Number 51776-97-7.[1][2] Also known by its tautomeric name, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, this compound has become a cornerstone intermediate for the synthesis of a wide array of therapeutic agents, from potent antibiotics to targeted kinase inhibitors.[1][3][4]

The strategic placement of a trifluoromethyl (-CF3) group at the 7-position and a carboxylic acid at the 3-position imbues this molecule with unique physicochemical properties that are highly advantageous for drug design. The -CF3 group, a bioisostere for chlorine, enhances metabolic stability, lipophilicity, and binding affinity of derivative compounds.[5] The 4-hydroxy (or 4-oxo) and 3-carboxylic acid moieties provide crucial hydrogen bonding capabilities and act as synthetic handles for further molecular elaboration. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this key intermediate for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Core Chemical Identity

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms. This relationship is a key determinant of its reactivity and interaction with biological targets.[6]

| Identifier | Value | Source |

| CAS Number | 51776-97-7 | [1][2] |

| Alternate CAS | 574-92-5 | [1][7] |

| IUPAC Name | 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | [1] |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1][2] |

| Molecular Weight | 257.17 g/mol | [1][2][3] |

| Physical Form | Off-white to beige crystalline powder | [1][7][8] |

| Melting Point | 259-260 °C (decomposes) | [3] |

While detailed, publicly available spectra for the specific CAS number 51776-97-7 are limited, data for its closely related ethyl ester precursor (CAS 391-02-6) provide valuable insights into the expected spectroscopic features.[9] Hydrolysis of the ester to the carboxylic acid would result in predictable shifts, most notably the disappearance of the ethyl group signals in NMR and the appearance of a broad carboxylic acid proton signal.

Part 2: Synthesis and Reactivity

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is typically achieved through a multi-step process that culminates in the cyclization of an aniline precursor, a strategy common for building the quinoline core, followed by hydrolysis.

General Synthetic Workflow: The Gould-Jacobs Reaction

A prevalent method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. The process begins with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Caption: General synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

Detailed Experimental Protocol (Adapted from precursor synthesis)

The following protocol describes the synthesis of the ethyl ester precursor, which is then hydrolyzed to yield the target carboxylic acid.[10][11]

Part A: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

Reactant Mixture: In a reaction vessel, combine 3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

-

Initial Condensation: Heat the mixture to 125 °C and maintain for 1 hour. This step forms the enamine intermediate.

-

Cyclization: Add a high-boiling point solvent, such as Dowtherm A, and heat the mixture to 255 °C for approximately 2.5 hours. The quinoline ring system is formed during this thermal cyclization.

-

Isolation: Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid product by filtration and wash with hexane to yield the ethyl ester as a white solid.[10]

Part B: Hydrolysis to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

-

Saponification: Suspend the ethyl ester (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 3-4 equivalents).

-

Reflux: Heat the mixture to reflux for several hours (typically 4-6 hours) until TLC or LC-MS indicates the disappearance of the starting material.

-

Acidification: Cool the reaction mixture and filter if necessary. Carefully acidify the filtrate with an acid (e.g., 2N HCl) to a pH of approximately 4.[4]

-

Isolation and Purification: The carboxylic acid product will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.[4]

Part 3: Applications in Drug Development

The true value of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid lies in its role as a versatile synthon for creating high-value pharmaceutical agents. Its rigid core and functional handles allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Fluoroquinolone Antibiotics

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the defining pharmacophore of the quinolone class of antibiotics.[12][13] These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This compound serves as a key starting material for novel fluoroquinolones, where the 7-position is typically substituted with a nitrogen-containing heterocycle (like piperazine) to enhance antibacterial spectrum and potency. The trifluoromethyl group at this position can further modulate these properties.[14][15]

Caption: Role as a precursor for fluoroquinolone antibiotics.

Kinase Inhibitors in Oncology

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline and quinazolinone scaffolds are prevalent in many FDA-approved kinase inhibitors.[16][17] 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is used to synthesize compounds that target various kinases, including Aurora kinases, which are involved in cell cycle regulation.[18] The quinoline core acts as a scaffold to correctly orient substituents that interact with the ATP-binding pocket of the target kinase. Its derivatives are actively investigated in structure-activity relationship (SAR) studies to develop potent and selective anticancer agents.[3][19]

Modulators of Neurological and Inflammatory Pathways

The versatility of the quinoline-3-carboxylic acid scaffold extends beyond antibiotics and oncology.

-

Cannabinoid Receptor Ligands: By modifying the core structure, researchers have developed potent and selective ligands for the Cannabinoid Receptor 2 (CB2R).[20] CB2R is primarily expressed in immune cells and is a target for treating inflammatory and neuropathic pain. Shifting from the 4-quinolone to a 4-hydroxy-2-quinolone structure, derived from similar intermediates, led to the discovery of ligands with nanomolar affinity and improved aqueous solubility.[20]

-

BTK Inhibitors for Autoimmune Disease: Bruton's Tyrosine Kinase (BTK) is a key enzyme in B-cell signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis. A structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives, synthesized from this core scaffold, as potent and reversible BTK inhibitors with excellent drug-like properties.[21]

Antiparasitic Agents

The quinoline ring is historically famous for its role in antimalarial drugs like quinine and chloroquine. Modern research continues to leverage this scaffold. Derivatives of 4-oxo-3-carboxyl quinolones have been synthesized and evaluated for their antimalarial activity.[6] Furthermore, novel quinoline-3-carboxylic acid derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), highlighting the broad anti-infective potential of this chemical class.[22]

Conclusion

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 51776-97-7) is far more than a simple chemical intermediate. It is a testament to the power of scaffold-based drug design. Its robust and synthetically accessible core, combined with the advantageous electronic and steric properties of the trifluoromethyl group, provides a platform for generating diverse libraries of bioactive molecules. For researchers in drug development, this compound represents a validated starting point for programs targeting a wide range of human diseases, from bacterial infections and cancer to inflammatory disorders and parasitic illnesses. Its continued use in the synthesis of next-generation therapeutics underscores its status as a truly privileged and indispensable building block in medicinal chemistry.

References

-

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-6. Retrieved from [Link]

-

Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. Retrieved from [Link]

-

Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. (n.d.). Molbase. Retrieved from [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Pharmaceuticals, 15(7), 818. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2014). Journal of Medicinal Chemistry, 57(15), 6474-6485. Retrieved from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). Google Patents.

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry, 23(12), 1358-63. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(18), 6614. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). Molecules, 27(19), 6667. Retrieved from [Link]

-

Cas 574-92-5,4-HYDROXY-7-TRIFLUOROMETHYL-3-QUINOLINECARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Quinoline Derivative. (2022). Spectroscopy Letters, 55(9), 569-586. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-1H-and-13C-NMR%2C-Ahmad-Verma/6f364a5113d506450f24316d55288b209848074d]([Link]

-

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). Haz-Map. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(11), 1084-1107. Retrieved from [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). Molecules, 29(10), 2345. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15576-15617. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revue Roumaine de Chimie, 55(1), 53-57. Retrieved from [Link]

-

A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. (2012). Molecular Diversity, 16(4), 685-95. Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). Molecules, 28(13), 5158. Retrieved from [Link]

-

(Z+E)-1,4-cyclohexane dicarboxylic acid. (n.d.). The Good Scents Company. Retrieved from [Link]

-

The Chemical Properties and Applications of 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. (2016). Journal of Medicinal Chemistry, 59(3), 1052-67. Retrieved from [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(14), 6561-6574. Retrieved from [Link]

-

DICYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Figure S11. 1 H NMR spectrum of 3f . (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 51776-97-7 | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid - Synblock [synblock.com]